molecular formula C29H32N6O2S B2755111 (4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 441720-75-8

(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2755111
CAS No.: 441720-75-8
M. Wt: 528.68
InChI Key: WOQOSIPTLBLVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Tubulin Polymerization Inhibition and Anticancer Activity

Research has demonstrated the potential of phenylpiperazine derivatives in inhibiting tubulin polymerization, a critical process in cell division. For example, derivatives of tricyclic heterocycles, closely related to the specified compound, have shown significant antiproliferative properties against a wide range of cancer cell lines due to their ability to inhibit tubulin polymerization. These compounds have also been observed to induce G2/M phase cell cycle arrest in tumor cells, suggesting their potential as novel anticancer agents. The inhibition mechanism is believed to be associated with binding efficiently to β-tubulin at the colchicine binding site, as supported by molecular docking studies (Prinz et al., 2017).

Antibacterial Activity

Another area of application involves the synthesis of novel derivatives for antibacterial purposes. Certain compounds within this chemical class have been evaluated for their effectiveness against human pathogenic bacteria, such as Escherichia coli and Klebsiella pneumoniae. Studies indicate that some derivatives, particularly those with specific substitutions on the piperazine ring, possess significant inhibitory effects on bacterial growth. This highlights the potential for developing new antibacterial agents from these compounds (Nagaraj et al., 2018).

Antimicrobial Activity

Further research has expanded into the synthesis of new pyridine derivatives, including those with modifications similar to the specified compound, to explore their antimicrobial activities. These studies have led to the discovery of compounds with variable and modest activity against both bacteria and fungi, suggesting a potential pathway for the development of new antimicrobial agents. The structural modifications in these compounds could play a crucial role in enhancing their antimicrobial efficacy (Patel et al., 2011).

Neurological Disease Research

Compounds structurally related to the one have also been synthesized for potential use in imaging studies related to neurological diseases such as Parkinson's disease. The synthesis and evaluation of these compounds, including their potential as positron emission tomography (PET) imaging agents, underscore the importance of the chemical scaffold in neurological research. Such studies contribute to our understanding of disease mechanisms and aid in the development of diagnostic tools (Wang et al., 2017).

Properties

IUPAC Name

[4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidin-6-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N6O2S/c1-21-25-27(34-16-12-33(13-17-34)23-8-10-24(37-2)11-9-23)30-20-31-28(25)38-26(21)29(36)35-18-14-32(15-19-35)22-6-4-3-5-7-22/h3-11,20H,12-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQOSIPTLBLVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.